(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Description
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS: Not explicitly provided in evidence) is a benzodioxane derivative featuring a methanol group at the 2-position and a methyl substituent on the dioxane ring. It is synthesized via the reaction of catechol with epichlorohydrin in the presence of NaOH and water, followed by purification steps . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of purine derivatives via Mitsunobu reactions (e.g., coupling with halogenated purines to form antiviral or anticancer agents) . Its structural simplicity and functional group versatility make it a valuable scaffold for further derivatization.
Properties
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFPLSMEDVRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with formaldehyde and a methylating agent under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include paraformaldehyde, methyl iodide, and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary alcohol group undergoes nucleophilic substitution under alkaline conditions. For example:
Benzylation via Alkoxide Formation
Reaction with benzyl bromide in the presence of sodium hydride (NaH) yields the corresponding benzyl ether derivative :
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Reagents : Benzyl bromide, NaH (60% dispersion in mineral oil)
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Solvent : DMF
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Conditions : Room temperature, 2 hours
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Yield : 73%
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Product : 2-[(Benzyloxy)methyl]-6-bromo-2,3-dihydro-1,4-benzodioxine
This reaction demonstrates the alcohol’s capacity to act as a nucleophile after deprotonation, forming stable ether linkages .
Oxidation Reactions
The methanol group can be oxidized to aldehydes or carboxylic acids, though direct examples for this compound are not explicitly documented in the provided sources. Analogous benzodioxane alcohols are typically oxidized using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Mesylation and Subsequent Displacement
The hydroxyl group can be converted to a mesylate (a better leaving group) for further substitutions. For example:
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Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA)
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Solvent : Dichloromethane (DCM)
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Product : Corresponding mesylate intermediate
This intermediate reacts with nucleophiles (e.g., amines, thiols) to form sulfonamides or thioethers .
Cyclization and Ring-Opening Reactions
Electrochemical methods have been employed to modify benzodioxane derivatives. For instance:
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Electrochemical Oxidation : Generates reactive o-quinone intermediates, enabling 1,6-Michael additions with enamines .
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Product : 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives (e.g., 33 and 34 in ).
Comparative Reactivity in Structural Analogues
Synthetic Challenges and Optimizations
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Regioselectivity : Solvent polarity critically influences reaction pathways (e.g., acetone vs. DMF) .
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Purification : Acid-base treatments or column chromatography are often required to isolate products from bis-impurities .
Structural Characterization
Key spectral data for derivatives include:
Scientific Research Applications
Organic Synthesis
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it useful for creating complex molecules in pharmaceutical chemistry and materials science.
Research indicates that this compound exhibits potential biological activities. It has been studied for its effects on various biological pathways and its interactions with biomolecules.
Case Study: Anticancer Properties
In recent studies, derivatives of benzodioxins have shown significant anticancer activity by inhibiting cell proliferation in cancer cell lines. For instance, modifications to the benzodioxin structure have been linked to enhanced potency against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A specific study demonstrated that this compound could inhibit CDK4/6 activity, suggesting its potential role in cancer therapy by disrupting uncontrolled cell proliferation .
Medicinal Chemistry
The compound is under investigation for its therapeutic properties. Its structural characteristics make it a candidate for developing new drugs targeting various diseases.
Case Study: Drug Development
Research has explored the use of this compound as a precursor for synthesizing novel therapeutic agents. The compound's ability to interact with specific biological targets allows for the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphtho-Fused Analog: (3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol
Nitro-Substituted Derivatives
a. (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- Structural Difference : Nitro group at the 6-position of the benzodioxane ring.
- Synthesis: Not explicitly detailed, but nitro groups are typically introduced via nitration reactions .
- Key Properties : Molecular weight = 211.17 g/mol; nitro group enhances electron-withdrawing effects, altering reactivity in electrophilic substitutions .
b. (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Methyl-Substituted Derivatives
a. (2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Functional Group Variants
a. 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- Structural Difference: Ethanol group instead of methanol.
- Key Properties : Longer alkyl chain may improve solubility in polar solvents; used in dopamine receptor ligand studies .
b. (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl Chloride
Pharmaceutically Relevant Derivatives
a. N-(2,3-Dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine
- Structural Difference : Piperazine-linked via a carbonyl group.
- Applications : Intermediate in the synthesis of Doxazosin, an antihypertensive agent .
b. 7-Amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl Methyl Tosylate
Comparative Data Table
Key Findings
- Electronic Effects : Nitro substituents (e.g., 6- or 7-position) increase electrophilicity, directing further functionalization .
- Biological Relevance: Methyl and ethanol variants show promise in CNS drug development (e.g., antipsychotics, dopamine ligands) .
- Synthetic Utility : Sulfonyl chloride and tosylate derivatives enable diverse conjugation strategies for targeted therapeutics .
Biological Activity
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C9H10O3. It is derived from 1,4-benzodioxane and features a methanol group attached to the benzodioxane ring. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents : 1,4-benzodioxane, formaldehyde, and a methylating agent.
- Conditions : Acidic or basic environments to facilitate the reaction.
The process generally includes the formation of an intermediate that is subsequently reduced to yield the final product. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : The methanol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : Reduction can yield alcohols or alkanes.
- Substitution : The methanol group may be substituted with halides or amines.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Antibacterial Activity : It may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Potential Applications
Research indicates several potential applications for this compound:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antibacterial and antifungal activities.
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Disruption of cell membranes |
| Antifungal | Inhibition of fungal growth |
| Antioxidant | Scavenging free radicals |
Case Studies and Research Findings
- Antibacterial Studies : In vitro studies have demonstrated that this compound exhibits significant inhibition against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- Antifungal Activity : In tests against Candida species, the compound displayed antifungal properties with an MIC of 40 µg/mL. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .
- Mechanistic Insights : Research indicates that the compound's mechanism may involve interference with bacterial protein synthesis pathways and disruption of membrane integrity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,4-Benzodioxane | Lacks methanol group | Basic structure |
| 2-Hydroxymethyl-1,4-benzodioxane | Hydroxymethyl group instead of methanol | Different reactivity |
| 2-Methyl-1,4-benzodioxane | Methyl group only | Less biological activity |
The presence of both a methanol and a methyl group in this compound enhances its biological activity profile compared to these similar compounds.
Q & A
Basic Research Question
What biological activities are associated with 1,4-benzodioxin derivatives, and how do structural modifications influence these properties?
Basic Research Question
1,4-Benzodioxins exhibit diverse bioactivities:
- α/β-Blocking Activity : Substitution at the 2-position (e.g., hydroxymethyl) enhances binding to adrenergic receptors, as seen in antihypertensive agents .
- Antioxidant Potential : The dioxane ring’s electron-rich structure may scavenge free radicals, observed in benzodioxane-containing natural products .
Structural Insights : Methyl groups at the 2-position increase lipophilicity, potentially improving blood-brain barrier penetration, while hydroxymethyl groups enable hydrogen bonding with target proteins .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Advanced Research Question
- Cross-Validation : Combine experimental data (NMR, IR) with computational models (DFT calculations for chemical shifts) to identify discrepancies .
- Dynamic Effects : Account for conformational flexibility (e.g., ring puckering in the dioxane core) that may cause unexpected splitting in NMR spectra .
- Isotopic Labeling : Use -labeled precursors to track signal assignments in complex spectra .
What strategies optimize the stereochemical control of this compound during synthesis?
Advanced Research Question
- Chiral Catalysts : Employ asymmetric epoxidation (e.g., Corey–Chaykovsky reaction) to induce desired stereochemistry, though competing byproducts (e.g., transannular cyclization) require careful monitoring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization for stereoselective ring closure .
- Temperature Control : Lower temperatures (<0°C) reduce kinetic side reactions, improving enantiomeric excess .
How do biotransformation pathways affect the stability and metabolic fate of this compound in biological systems?
Advanced Research Question
- Enzymatic Modifications : Cytochrome P450 enzymes may oxidize the hydroxymethyl group to a carboxylic acid, altering solubility and activity .
- Degradation Studies : Incubate with liver microsomes or recombinant enzymes (e.g., esterases) to track metabolites via LC-MS. For example, analogous benzodioxane derivatives undergo ring-opening to form catechol derivatives under oxidative conditions .
- Stability Testing : Monitor pH-dependent hydrolysis of the dioxane ring, which is prone to acid-catalyzed cleavage .
What computational methods are effective in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the methylene position) to predict regioselectivity .
- MD Simulations : Study solvent interactions and conformational dynamics affecting reaction pathways .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with reaction rates for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
